![molecular formula C8H16ClN B1653778 八氢-1H-环戊[c]吡啶盐酸盐 CAS No. 1951442-11-7](/img/structure/B1653778.png)
八氢-1H-环戊[c]吡啶盐酸盐
描述
Octahydro-1h-cyclopenta[c]pyridine hydrochloride is a chemical compound that features a bicyclic structure. This compound is notable for its presence in a variety of bioactive natural products and its potential applications in medicinal chemistry. The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new pharmaceuticals and other bioactive molecules.
科学研究应用
Octahydro-1h-cyclopenta[c]pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: It is used in the design of lead-oriented compound libraries for drug discovery.
作用机制
Target of Action
Octahydro-1h-cyclopenta[c]pyridine hydrochloride is known to target the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
The compound interacts with its target, PAR1, and acts as an antagonist . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects of the receptor activation .
Biochemical Pathways
Given its role as a par1 antagonist, it likely impacts the pathways related to platelet aggregation and thrombosis .
Pharmacokinetics
Similar compounds have been reported to have issues with metabolic stability in human and rat liver microsomes . Efforts have been made to improve the metabolic stability of these compounds .
Result of Action
By acting as a PAR1 antagonist, Octahydro-1h-cyclopenta[c]pyridine hydrochloride can potentially prevent thrombotic cardiovascular events . This is achieved by inhibiting platelet aggregation, which is a key step in the formation of blood clots .
生化分析
Biochemical Properties
Octahydro-1h-cyclopenta[c]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with palladium and gold catalysts during its synthesis . These interactions are crucial for the formation of the compound’s unique structure. The nature of these interactions involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .
Cellular Effects
The effects of octahydro-1h-cyclopenta[c]pyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, octahydro-1h-cyclopenta[c]pyridine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s unique structure allows it to interact with specific biomolecules, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octahydro-1h-cyclopenta[c]pyridine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of octahydro-1h-cyclopenta[c]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is crucial for its application in biochemical research .
Metabolic Pathways
Octahydro-1h-cyclopenta[c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical activity .
Transport and Distribution
Within cells and tissues, octahydro-1h-cyclopenta[c]pyridine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of octahydro-1h-cyclopenta[c]pyridine hydrochloride is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1h-cyclopenta[c]pyridine hydrochloride typically involves a multi-step process. One reported method includes the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs. These motifs can furnish the octahydro-1h-cyclopenta[c]pyridine derivatives with excellent diastereoselectivity in the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
Industrial production methods for octahydro-1h-cyclopenta[c]pyridine hydrochloride are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring the availability of starting materials, would apply.
化学反应分析
Types of Reactions
Octahydro-1h-cyclopenta[c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, gold catalysts for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Pd/Au-relay catalyzed reaction mentioned earlier produces piperidines bearing 1,5-enyne motifs .
相似化合物的比较
Octahydro-1h-cyclopenta[c]pyridine hydrochloride can be compared with other similar compounds, such as:
Octahydro-1h-cyclopenta[b]pyridine: This compound is a conformationally restricted GABA analogue used in studies of GABA-related biological activities.
Octahydrocyclopenta[c]pyran: This compound is also investigated for its potential as a PAR1 antagonist.
The uniqueness of octahydro-1h-cyclopenta[c]pyridine hydrochloride lies in its specific bicyclic structure, which provides distinct chemical and biological properties compared to its analogues.
属性
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-6-8(7)3-1;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVTBLUXLMVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951442-11-7 | |
| Record name | 1H-Cyclopenta[c]pyridine, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951442-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | octahydro-1H-cyclopenta[c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


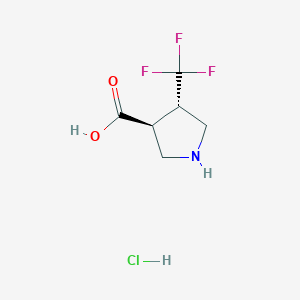
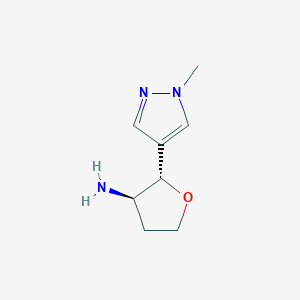
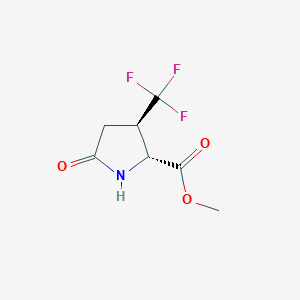
![5-Azaspiro[3.4]octane-6,8-dione](/img/structure/B1653699.png)
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)

![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1653705.png)
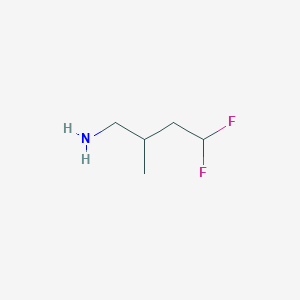
![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)
![2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653711.png)
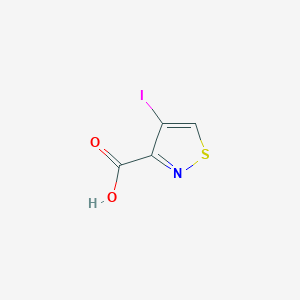

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1653716.png)

